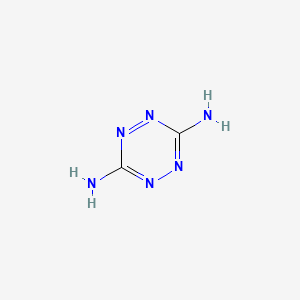

1,2,4,5-Tetrazine-3,6-diamine

概要

説明

1,2,4,5-Tetrazine-3,6-diamine is a tetrazine . It is a solid substance with a molecular weight of 112.09 . The IUPAC name for this compound is 1,2,4,5-tetraazine-3,6-diamine .

Synthesis Analysis

The synthesis of 1,2,4,5-Tetrazine-3,6-diamine involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . For instance, 3,6-diamino-1,2,4,5-tetrazine (DATZ) was synthesized from 3,6-bis(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine (BT) with a yield of 95.3% .Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetrazine-3,6-diamine can be viewed using Java or Javascript . The molecular formula for this compound is C2H4N6 .Chemical Reactions Analysis

Tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, 3,6-Di-2-pyridyl-1,2,4,5-tetrazine (DPTZ) undergoes solvothermal reaction with CuSO4.6H2O and Cu(Ac)2.H2O to afford copper-containing coordination polymers .Physical And Chemical Properties Analysis

1,2,4,5-Tetrazine-3,6-diamine has a density of 1.7±0.1 g/cm3 . The boiling point is 459.2±28.0 °C at 760 mmHg . The flash point is 262.3±11.2 °C . The molar refractivity is 27.1±0.3 cm3 .科学的研究の応用

Electronic Devices

1,2,4,5-Tetrazine derivatives have been extensively researched for their application in electronic devices . The unique properties of these derivatives make them valuable components in the design and synthesis of these devices .

Luminescent Elements

These derivatives are also used in the creation of luminescent elements . Their photoluminescence properties have been a subject of interest in recent research .

Photoelectric Conversion Elements

1,2,4,5-Tetrazine derivatives are used in photoelectric conversion elements . Their unique properties allow them to convert light into electricity efficiently .

Image Sensors

The derivatives of 1,2,4,5-Tetrazine are used in the development of image sensors . These sensors are crucial components in various imaging devices .

Drug Discovery

1,2,4,5-Tetrazine-3,6-diamine is a versatile chemical compound used in scientific research, particularly in drug discovery. Its unique properties make it valuable for applications such as materials synthesis and bioconjugation.

Biological Applications

Several derivatives of 1,2,4,5-Tetrazine have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . This makes them highly valuable in the field of medicinal chemistry .

Coordination Chemistry

In coordination chemistry, many 1,2,4,5-tetrazines have been reported as ligands for metal complexes . This application is crucial in the synthesis of various complex compounds .

Energy-Related Functions

The absence of weak bonds except for the aromatic group and the C=N linkages provides 1,2,4,5-tetrazine rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

作用機序

Target of Action

1,2,4,5-Tetrazine-3,6-diamine is a high-nitrogen energetic material It’s known that such compounds are generally used in the design of new energetic materials .

Mode of Action

The mode of action of 1,2,4,5-Tetrazine-3,6-diamine involves nitration, a chemical reaction that introduces a nitro group into a molecule . The nitration of this compound takes place only on the exocyclic (“bridging”) secondary amine groups . This reaction is part of the process of creating new energetic materials .

Biochemical Pathways

The compound is involved in the synthesis of various nitro-azole derivatives, which are compounds with a more balanced oxygen content . These derivatives are popular in the design of new energetic materials .

Result of Action

The result of the action of 1,2,4,5-Tetrazine-3,6-diamine is the formation of new energetic materials with a more balanced oxygen content . These materials have high density, thermostability, and remarkable insensitivity to electrostatic discharge, friction, and impact .

Safety and Hazards

将来の方向性

The ligand 4,4′-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid has been designed and explored with the aim of using it as a linker to construct three-dimensional metal–organic frameworks (MOFs) . The nitration of 1,2,4,5-Tetrazine-3,6-diamine with a HNO3–Ac2O nitration mixture resulted in the formation of a new 3, 6-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine derivative .

特性

IUPAC Name |

1,2,4,5-tetrazine-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N6/c3-1-5-7-2(4)8-6-1/h(H2,3,5,6)(H2,4,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYXTMYVRNWHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300631 | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4,5-Tetrazine-3,6-diamine | |

CAS RN |

19617-90-4 | |

| Record name | NSC137937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,4,5-Tetrazine-3,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,2,4,5-Tetrazine-3,6-diamine a compound of interest in materials science?

A: 1,2,4,5-Tetrazine-3,6-diamine and its derivatives are of significant interest in materials science due to their potential as energetic materials. These compounds can incorporate both fuel and oxidizer components within the same molecule []. This characteristic leads to a more balanced oxygen content and the potential for powerful and controllable energy release.

Q2: What is the significance of understanding the decomposition mechanism of N3,N6-bis (1 H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine (BTATz)?

A: Understanding the decomposition pathways of BTATz, a derivative of 1,2,4,5-Tetrazine-3,6-diamine, is crucial for predicting its behavior and safety as an energetic material []. Through combined mass spectrometry and computational studies, researchers identified two key fragmentation processes: the loss of nitrogen molecules and the loss of hydrazoic acid. Understanding these initial steps is crucial for predicting the energy release and potential hazards associated with BTATz.

Q3: Can 1,2,4,5-Tetrazine-3,6-diamine derivatives be used for applications beyond energetic materials?

A: Yes, research has explored the use of 1,2,4,5-Tetrazine-3,6-diamine derivatives in other applications. For example, a tetrazine-based catecholamide ligand, N,N′-bis(N″-(aminoethyl)-2,3-bis(hydroxy)benzamide)-1,2,4,5-tetrazine-3,6-diamine, has shown potential for removing heavy metals like Cd(II), Co(II), and Cu(II) from solutions []. This highlights the versatility of this class of compounds for diverse applications beyond explosives.

Q4: How do computational chemistry approaches contribute to the study of 1,2,4,5-Tetrazine-3,6-diamine derivatives?

A: Computational chemistry plays a crucial role in predicting the properties and reactivity of 1,2,4,5-Tetrazine-3,6-diamine derivatives []. Density Functional Theory (DFT) calculations help determine the stability, energy content, and potential decomposition pathways of these compounds. These insights guide the design of new derivatives with tailored properties, such as increased stability or enhanced energetic performance.

Q5: Are there alternative compounds being explored for similar applications?

A: Yes, several other compounds are being investigated as potential replacements for traditional energetic materials. These include compounds like 1,1-diamino-2,2-dinitroethylene, 5-nitro-1,2,4-triazol-3-one, and 1,2,4,5-tetrazine-3,6-diamine-1,4-dioxide, among others []. The search for new materials is driven by the need for safer, more powerful, and less environmentally harmful alternatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1210912.png)

![[4,5-Diacetyloxy-6-[[2-chloroethyl(nitroso)carbamoyl]amino]oxan-3-yl] acetate](/img/structure/B1210919.png)

![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-ethylsulfanyl]-benzoylamino}-pentanedioic acid](/img/structure/B1210921.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide](/img/structure/B1210922.png)

![7,9-Dibromo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B1210923.png)

![2-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]-5-hydroxybenzoic acid](/img/structure/B1210926.png)